molecular formula C11H7F3N2O3 B2605694 5-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1277167-99-3

5-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2605694
CAS No.: 1277167-99-3
M. Wt: 272.183
InChI Key: JTKTXXOKTAOEOU-UHFFFAOYSA-N
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Description

5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxylic acid ( 1277167-99-3) is an organic compound with a molecular weight of 272.18 g/mol and the molecular formula C 11 H 7 F 3 N 2 O 3 . It is a solid powder characterized by a pyrazole core substituted with a carboxylic acid group and a 4-(trifluoromethoxy)phenyl ring . This specific structure, featuring both hydrogen-bonding domains and a lipophilic trifluoromethoxy group, makes it a valuable intermediate in medicinal chemistry and drug discovery research. It is commonly used in the synthesis of more complex molecules, particularly as a building block for potential pharmaceutical candidates. As a pyrazole-carboxylic acid derivative, it can serve as a key scaffold for the development of compounds with various biological activities. This product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O3/c12-11(13,14)19-7-3-1-6(2-4-7)8-5-9(10(17)18)16-15-8/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKTXXOKTAOEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1277167-99-3
Record name 5-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Trifluoromethoxy Phenyl Intermediate: The trifluoromethoxy group is introduced to the phenyl ring through a nucleophilic aromatic substitution reaction. This can be achieved by reacting 4-nitrophenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of the Pyrazole Ring: The intermediate is then subjected to a cyclization reaction with hydrazine hydrate to form the pyrazole ring.

    Introduction of the Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and greener solvents to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acid-catalyzed or coupling reagent-mediated conditions. For example:
Reaction:
Acid+R-OHH+or DCCEster+H2O\text{Acid} + \text{R-OH} \xrightarrow{\text{H}^+ \text{or DCC}} \text{Ester} + \text{H}_2\text{O}

In studies, methyl and ethyl esters were synthesized by refluxing the acid with methanol or ethanol in the presence of catalytic sulfuric acid or pyridine .

Ester Derivative Yield (%) Conditions
Methyl ester 82MeOH, H₂SO₄, reflux, 3h
Ethyl ester 68EtOH, pyridine, 16h

Amide Formation

The acid reacts with primary/secondary amines or urea derivatives to form amides via acid chloride intermediates. HATU/DIPEA-mediated coupling is also effective .

Synthetic Pathway:

  • Conversion to acid chloride using SOCl₂ or oxalyl chloride .

  • Reaction with amines (e.g., butylamine, aniline derivatives):
    Acid chloride+R-NH2Amide+HCl\text{Acid chloride} + \text{R-NH}_2 \rightarrow \text{Amide} + \text{HCl}

Notable Examples :

Amide Derivative Yield (%)
N-butylamide75
N-(tert-butyl)amide68
N,N-diethylamide72

Decarboxylation

Under thermal or basic conditions, decarboxylation occurs, yielding 5-(4-(trifluoromethoxy)phenyl)-1H-pyrazole. This reaction is facilitated by copper catalysts or microwave irradiation:
Reaction:
AcidΔ,CuPyrazole+CO2\text{Acid} \xrightarrow{\Delta, \text{Cu}} \text{Pyrazole} + \text{CO}_2

Condensation Reactions

The carboxylic acid participates in cyclocondensation with hydrazines or hydroxylamine to form fused heterocycles. For instance, reaction with thiosemicarbazide yields pyrazolo-thiadiazine derivatives .

Example :
Acid+H2N-NH-C(S)-NH2Pyrazolo[3,4-d]thiadiazine+H2O\text{Acid} + \text{H}_2\text{N-NH-C(S)-NH}_2 \rightarrow \text{Pyrazolo[3,4-d]thiadiazine} + \text{H}_2\text{O}

Metal Complexation

The pyrazole nitrogen and carboxylate oxygen act as ligands for transition metals. Coordination complexes with Cu(II) and Fe(III) have been reported, showing potential in catalysis or bioactivity .

Complexation Data :

Metal Stoichiometry Application
Cu(II)1:2 (Metal:Ligand)Antimicrobial activity
Fe(III)1:3Magnetic studies

Biological Activity-Driven Modifications

Derivatives of this compound exhibit structure-dependent bioactivity. For example:

  • Antiviral activity : HATU-mediated coupling with oseltamivir phosphate produced neuraminidase inhibitors with >50% inhibition at 10 μM .

  • Antimicrobial activity : N-alkylamide derivatives showed MIC values of 4–16 μg/mL against Staphylococcus aureus .

Reaction Comparison of Structural Analogues

Compound Reactivity Difference
1-(4-Trifluoromethoxy)phenyl-pyrazole-4-carboxylic acidHigher electrophilicity at C-4 due to methyl substitution
5-Phenyl-pyrazole-3-carboxylic acidReduced lipophilicity (no trifluoromethoxy group)

Key Mechanistic Insights

  • Trifluoromethoxy group : Enhances electron-withdrawing effects, polarizing the pyrazole ring and increasing electrophilicity at C-4.

  • Carboxylic acid : Participates in hydrogen bonding with biological targets (e.g., Asn294 in neuraminidase) .

This compound’s versatility in synthetic chemistry and bioactivity underscores its importance in medicinal and materials science research .

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C11_{11}H7_{7}F3_{3}N2_{2}O3_{3}
  • Molecular Weight : 272.18 g/mol
  • CAS Number : 1277167-99-3

The trifluoromethoxy group contributes to the compound's lipophilicity and stability, making it suitable for various applications.

Medicinal Chemistry

  • Antibacterial Activity :
    • A study demonstrated that derivatives of pyrazole-3-carboxylic acid exhibited antibacterial properties, particularly against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Bacillus cereus, indicating its potential as an antibacterial agent .
  • Anti-inflammatory Properties :
    • Research has indicated that pyrazole derivatives may possess anti-inflammatory effects. The presence of the trifluoromethoxy group can enhance these properties, making it a candidate for developing new anti-inflammatory drugs.
  • Cancer Research :
    • The compound's structure allows it to interact with various biological targets, which is being explored in cancer research. Preliminary studies suggest that modifications of this compound may inhibit tumor growth by interfering with specific signaling pathways.

Synthetic Methodologies

The synthesis of 5-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxylic acid typically involves several steps:

  • Starting Materials :
    • The synthesis often begins with the reaction of 4-(trifluoromethoxy)benzaldehyde with phenyl hydrazine to form the corresponding hydrazone.
  • Cyclization :
    • Subsequent cyclization reactions yield the pyrazole core, followed by carboxylation to introduce the carboxylic acid functional group.
  • Purification :
    • The final product is purified using crystallization techniques or chromatography to ensure high purity for biological testing.

Case Studies

StudyObjectiveFindings
Study on Antibacterial ActivityEvaluate antibacterial propertiesShowed significant activity against Bacillus cereus with an MIC of 32 µg/mL .
Anti-inflammatory PotentialInvestigate anti-inflammatory effectsIndicated potential for reducing inflammation; further studies needed .
Cancer InhibitionAssess effects on tumor growthPreliminary results suggest interference with cancer cell signaling pathways; requires more extensive research .

Mechanism of Action

The mechanism of action of 5-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to form strong interactions with these targets, leading to its biological activity. The pyrazole ring and carboxylic acid group further contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxylic acid with analogous pyrazole-3-carboxylic acid derivatives, focusing on structural variations, electronic effects, and inferred pharmacological implications.

Substituent Effects on the Phenyl Ring
Compound Name Substituent on Phenyl Ring Electronic Nature Key Properties
This compound -OCF₃ Strong electron-withdrawing Enhanced lipophilicity, metabolic stability
5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid (SC-17517) -OCH₃ Electron-donating Reduced acidity, potential for improved solubility
5-[4-(Dimethylamino)phenyl]-1H-pyrazole-3-carboxylic acid -N(CH₃)₂ Strong electron-donating Increased basicity; may alter binding kinetics
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid -Cl (multiple positions) Electron-withdrawing Higher molecular weight, potential toxicity concerns

Key Insights :

  • The trifluoromethoxy group confers greater resistance to oxidative metabolism compared to methoxy or dimethylamino substituents .
Positional Isomerism and Functional Group Variations
Compound Name Pyrazole Substituent Positions Functional Group Structural Impact
This compound Carboxylic acid at C3 -COOH at C3 Facilitates hydrogen bonding with targets
1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid Carboxylic acid at C5 -COOH at C5 Altered spatial orientation for target binding
3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid Carboxylic acid at C4 -COOH at C4 Reduced planarity due to trifluoromethyl at C3

Key Insights :

  • Carboxylic acid positioning (C3 vs. C5) influences intermolecular interactions. The C3 configuration in the target compound optimizes hydrogen-bonding networks in crystal structures .
Hybrid and Complex Derivatives
Compound Name Additional Structural Features Potential Applications
5-(4-{[4-(5-Carboxyfuran-2-yl)benzyl]oxy}phenyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid Furan-carboxylic acid extension Multitarget kinase inhibition
1-(4-Fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid Cycloheptane-fused pyrazole Conformational restriction for selective binding

Key Insights :

  • Hybrid structures with fused rings (e.g., cyclohepta[c]pyrazole) impose conformational constraints, enhancing selectivity but reducing synthetic accessibility .
  • Extended aromatic systems (e.g., furan-carboxylic acid hybrids) may improve binding to hydrophobic pockets but increase molecular complexity .

Research Findings and Implications

  • Metabolic Stability: The trifluoromethoxy group in the target compound reduces cytochrome P450-mediated degradation compared to methoxy analogs, as seen in related fibrinolytic inhibitors like tiplasinin (PAI-039) .
  • Solubility Challenges : While the carboxylic acid group enhances water solubility, the trifluoromethoxy-phenyl moiety increases logP values, necessitating formulation optimization for in vivo studies .
  • Biological Activity : Pyrazole-3-carboxylic acids with electron-withdrawing substituents (e.g., -OCF₃, -Cl) show promise in targeting enzymes like cyclooxygenase (COX) and histone deacetylase (HDAC), as evidenced by bifunctional conjugates in .

Biological Activity

5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethoxy group, combined with the pyrazole and carboxylic acid functionalities, suggests a diverse range of interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C₁₁H₇F₃N₂O₃
  • Molecular Weight: 272.18 g/mol
  • CAS Number: 1277167-99-3

The compound features a trifluoromethoxy group attached to a phenyl ring, which is linked to a pyrazole ring with a carboxylic acid moiety. This configuration is hypothesized to enhance its pharmacological properties through improved binding affinities and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group increases the compound's lipophilicity, facilitating better membrane penetration and interaction with biological macromolecules.

Antiparasitic Activity

In studies focusing on antiparasitic compounds, derivatives of pyrazole have been shown to inhibit key enzymes involved in parasite metabolism. For example, compounds targeting PfATP4 have demonstrated promising results in malaria models. Although direct studies on this compound are sparse, its structural similarity to active derivatives suggests it may possess similar antiparasitic properties .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeKey Findings
1-Methyl-1H-pyrazole-4-carboxylic Acid AmidesAntifungalExhibited higher activity than standard fungicides against multiple fungi .
Dihydroquinazolinone DerivativesAntiparasiticShowed significant inhibition of PfATP4 with improved pharmacokinetics .
Trifluoromethyl PyrazolesGeneral BioactivityEnhanced potency due to increased lipophilicity and binding affinity .

Case Studies

A study on related pyrazole derivatives highlighted the importance of substituents on biological activity. For example, modifications at the 4-position of the pyrazole significantly influenced both solubility and potency against target enzymes. The introduction of polar groups improved aqueous solubility while maintaining or enhancing biological activity .

Another investigation focused on the role of trifluoromethyl groups in enhancing drug efficacy. The incorporation of this group was linked to increased interaction strength with target proteins, thus improving overall pharmacological profiles .

Q & A

Q. Key Methodological Steps :

Core Formation : Cyclocondensation of β-diketones or furandiones with substituted hydrazines.

Functionalization : Introduction of trifluoromethoxy groups via nucleophilic substitution or cross-coupling reactions.

Carboxylic Acid Activation : Conversion to acid chlorides for downstream reactions.

Advanced: How can reaction conditions be optimized to resolve low yields during cyclization of pyrazole intermediates?

Contradictions in reported yields often arise from steric hindrance or electronic effects of substituents. For example, cyclization reactions with bulky hydrazines (e.g., aryl hydrazines) may require high-dielectric solvents (DMF or DMSO) and elevated temperatures (80–120°C) to overcome kinetic barriers . Catalytic additives, such as p-TsOH or Lewis acids (e.g., ZnCl₂) , can accelerate ring closure by stabilizing transition states. In cases of low regioselectivity, computational modeling (DFT studies) helps predict favorable reaction pathways by analyzing frontier molecular orbitals .

Q. Data-Driven Optimization :

  • Solvent Screening : Compare polar aprotic vs. non-polar solvents.
  • Catalyst Titration : Test 0.1–10 mol% of acid catalysts.
  • Temperature Gradients : Monitor reaction progress at 50°C, 80°C, and 120°C.

Basic: What analytical techniques are essential for structural confirmation of this compound?

A combination of spectroscopic and crystallographic methods is required:

  • NMR : ¹H/¹³C NMR to verify proton environments and carbon connectivity (e.g., distinguishing pyrazole C3 vs. C5 positions) .
  • X-ray Diffraction : Single-crystal analysis resolves bond angles and torsion angles, critical for confirming the trifluoromethoxy group’s orientation (mean C–C bond length: 1.42 Å in related structures) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₂H₈ClF₃N₂O₃, exact mass 320.02) .

Advanced: How do substituents on the pyrazole ring influence electronic properties and reactivity?

The trifluoromethoxy group (-OCF₃) exerts strong electron-withdrawing effects, polarizing the pyrazole ring and enhancing electrophilicity at C4. This facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) but may hinder cross-coupling reactions (e.g., Suzuki-Miyaura) due to reduced electron density. Comparative studies on analogs (e.g., -CF₃ vs. -OCH₃ substituents) show that Hammett σ values correlate with reaction rates: σ(OCF₃) = +1.44 vs. σ(OCH₃) = +0.12 .

Q. Experimental Design :

  • Substituent Screening : Synthesize derivatives with -NO₂, -CN, or -CH₃ groups.
  • Kinetic Studies : Monitor reaction rates under standardized conditions.

Basic: What purification strategies are recommended for isolating high-purity samples?

  • Recrystallization : Use mixed solvents (e.g., ethanol/water or DCM/hexane) to exploit solubility differences (reported mp: 113–115°C for related compounds) .
  • Column Chromatography : Silica gel with gradient elution (hexane:EtOAc 10:1 to 1:1) separates regioisomers .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) achieve >97% purity for biological assays .

Advanced: How can discrepancies in reported biological activities of pyrazole analogs be systematically addressed?

Contradictions often arise from assay variability (e.g., bacterial strain differences) or impurity artifacts . To resolve this:

Standardized Assays : Re-test compounds under uniform conditions (e.g., MIC against E. coli ATCC 25922).

Metabolite Profiling : LC-MS/MS identifies degradation products interfering with activity .

SAR Analysis : Correlate substituent electronic profiles (Hammett constants) with bioactivity trends.

Example : In antibacterial studies, derivatives with electron-deficient pyrazole rings showed 4-fold higher activity than electron-rich analogs .

Basic: What are the stability considerations for storing this compound?

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the trifluoromethoxy group.
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group .

Advanced: What computational tools are used to predict the binding affinity of this compound to target proteins?

Molecular Docking (AutoDock Vina) and MD Simulations (GROMACS) model interactions with enzyme active sites. For example, pyrazole-3-carboxylic acids exhibit high affinity for carbonic anhydrase IX (PDB: 3IAI) due to hydrogen bonding with Thr199 and Zn²⁺ coordination .

Q. Workflow :

Ligand Preparation : Optimize geometry at B3LYP/6-31G* level.

Docking Grid : Define active site residues (e.g., Glu117, Val121).

Binding Energy Analysis : Compare ΔG values for lead optimization.

Basic: How is the acidity of the pyrazole-3-carboxylic acid group modulated by substituents?

The pKa of the carboxylic acid group (~2.5–3.0) is lowered by electron-withdrawing groups (e.g., -OCF₃) via inductive effects. Titration studies in D₂O with NaOH (0.1 M) confirm this trend .

Advanced: What strategies mitigate regioselectivity challenges in pyrazole functionalization?

  • Directed Metalation : Use LDA or TMPZnCl·LiCl to deprotonate specific positions (C4 vs. C5) .
  • Protecting Groups : Temporarily block the carboxylic acid with methyl esters to direct electrophilic substitution .

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